

An In-depth Technical Guide to Benzo[b]triphenylene and its Derivatives

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Compound of Interest		
Compound Name:	Benzo(b)triphenylen-10-ol	
Cat. No.:	B15474510	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield any specific information regarding the discovery, history, or biological activity of "Benzo(b)triphenylen-10-ol." This suggests that the compound may be novel, not yet synthesized, or described under a different nomenclature. This guide, therefore, provides a comprehensive overview of the parent compound, Benzo[b]triphenylene, and general principles that would apply to the synthesis and characterization of its hydroxylated derivatives.

Introduction to Benzo[b]triphenylene

Benzo[b]triphenylene, also known as Dibenzo[a,c]anthracene, is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₂H₁₄.[1][2] It is a structural isomer of other benzotriphenylenes and is a component of coal tar.[3] The core structure consists of a triphenylene molecule fused with an additional benzene ring. Triphenylene itself is a highly symmetric and planar molecule composed of four fused benzene rings, known for its significant resonance stability.[3]

The planar structure and extensive π -conjugated system of triphenylene and its derivatives, including Benzo[b]triphenylene, make them interesting candidates for applications in materials science, particularly in the field of organic electronics as components of discotic liquid crystals and organic frameworks.[3]



Physicochemical Properties of Benzo[b]triphenylene

A summary of the key physicochemical properties of the parent compound, Benzo[b]triphenylene, is presented below.

Property	Value	Reference
Molecular Formula	C22H14	[1][2]
Molecular Weight	278.3466 g/mol	[1][2]
CAS Registry Number	215-58-7	[1][2]
IUPAC Name	Benzo[b]triphenylene	[1]
Synonyms	Dibenzo[a,c]anthracene, 2,3- Benztriphenylene	[1][2]

Synthesis of the Benzo[b]triphenylene Core

The synthesis of the triphenylene core, the foundational structure of Benzo[b]triphenylene, was first achieved by Carl Mannich in 1907.[3] His two-step reaction involved the condensation of cyclohexanone to form dodecahydrotriphenylene, which was subsequently dehydrogenated to yield triphenylene.[3]

Modern synthetic routes to the triphenylene scaffold often involve the trimerization of benzyne. [3] One such method involves the diazotization and iodination of o-bromoaniline to produce o-bromoiodobenzene, which is then treated with lithium to form an organolithium intermediate that trimerizes to triphenylene.[3]

A potential synthetic approach to Benzo[b]triphenylene could involve the Diels-Alder reaction between a suitable diene and dienophile to construct the fused ring system.

Hypothetical Synthesis of Benzo(b)triphenylen-10-ol

While no specific synthesis for **Benzo(b)triphenylen-10-ol** has been reported, a general strategy for the introduction of a hydroxyl group onto a PAH like Benzo[b]triphenylene can be



proposed. This typically involves electrophilic aromatic substitution reactions.

A logical workflow for such a synthesis is outlined below:



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Caption: A potential synthetic workflow for Benzo(b)triphenylen-10-ol.

Experimental Protocol: A General Approach to Hydroxylation of PAHs via Sulfonation

The following is a generalized protocol for the hydroxylation of a polycyclic aromatic hydrocarbon, which could be adapted for the synthesis of **Benzo(b)triphenylen-10-ol**.

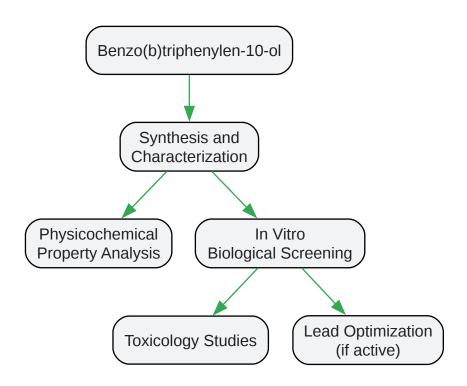
- Sulfonation: The parent PAH, Benzo[b]triphenylene, would be treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum). The reaction temperature and time would need to be carefully controlled to favor monosubstitution and to direct the sulfonyl group to the desired position (C-10). The product, Benzo[b]triphenylenesulfonic acid, would be isolated by pouring the reaction mixture onto ice, causing the sulfonic acid to precipitate.
- Alkali Fusion: The isolated Benzo[b]triphenylenesulfonic acid would then be mixed with a solid alkali, such as sodium hydroxide or potassium hydroxide. This mixture would be heated to a high temperature (typically >300 °C). This process, known as alkali fusion, substitutes the sulfonic acid group with a hydroxyl group.
- Workup and Purification: After cooling, the reaction mass would be dissolved in water and acidified. The crude **Benzo(b)triphenylen-10-ol** would precipitate and could be collected by filtration. Further purification would likely be necessary, employing techniques such as recrystallization or column chromatography to obtain the pure product.

Potential Biological Activity and Research Directions



While no biological activity has been reported for **Benzo(b)triphenylen-10-ol**, the broader class of hydroxylated polycyclic aromatic hydrocarbons is of interest in toxicology and drug development. The introduction of a hydroxyl group can significantly alter the biological properties of a PAH, often making it a metabolite that can be more readily excreted, but in some cases leading to the formation of reactive intermediates.

Given the lack of specific data, the following logical relationship diagram outlines potential areas of investigation for a novel compound like **Benzo(b)triphenylen-10-ol**.



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Caption: A logical workflow for the investigation of a novel chemical entity.

Future research on **Benzo(b)triphenylen-10-ol** would first require its successful synthesis and purification. Following this, a thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure. Subsequently, its biological activity could be explored through a variety of in vitro assays to screen for potential therapeutic effects or toxicological liabilities.



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